5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine
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Overview
Description
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids. This reaction can be facilitated by microwave-assisted heating, which is known to produce the desired imidazopyridine derivatives in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(4-bromophenyl)pyridine: This compound shares a similar structure but differs in the substitution pattern on the pyridine ring.
4,4’-dibromobenzophenone: Another related compound with bromine substitutions, used in different applications.
Uniqueness
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination imparts distinct chemical properties and potential for diverse applications in various scientific fields.
Properties
CAS No. |
928006-54-6 |
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Molecular Formula |
C20H16BrN3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C20H16BrN3/c1-14-4-2-3-5-17(14)20-22-18-10-11-24(13-19(18)23-20)12-15-6-8-16(21)9-7-15/h2-11,13H,12H2,1H3 |
InChI Key |
DXXPTYBMAGNSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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